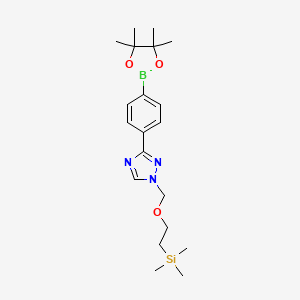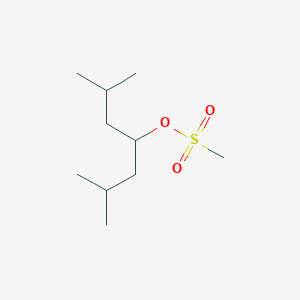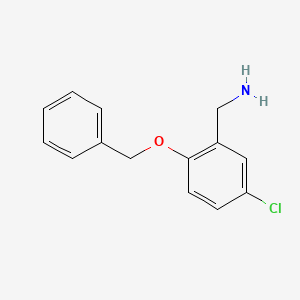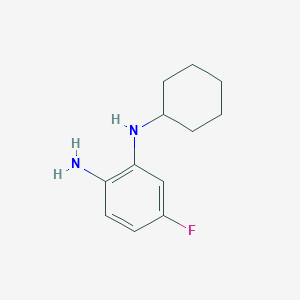![molecular formula C20H21N3O3 B8586827 4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine](/img/structure/B8586827.png)
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine
Vue d'ensemble
Description
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxybenzyloxy Group: The methoxybenzyloxy group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Morpholine Ring Addition: The morpholine ring is typically added through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The methoxybenzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and related oxidized derivatives.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyloxy group and morpholine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxybenzyloxy)-4-methylquinoline: Similar structure but with a methyl group instead of a morpholine ring.
4-(4-Methoxybenzyloxy)-7-aminquinazoline: Contains an amino group instead of a morpholine ring.
4-(4-Methoxybenzyloxy)-7-chloroquinazoline: Contains a chlorine atom instead of a morpholine ring.
Uniqueness
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine is unique due to the presence of both the methoxybenzyloxy group and the morpholine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C20H21N3O3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine |
InChI |
InChI=1S/C20H21N3O3/c1-24-17-5-2-15(3-6-17)13-26-20-18-7-4-16(12-19(18)21-14-22-20)23-8-10-25-11-9-23/h2-7,12,14H,8-11,13H2,1H3 |
Clé InChI |
FPEOJLTTWVNZHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=NC=NC3=C2C=CC(=C3)N4CCOCC4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8586753.png)


![2-Chloro-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8586767.png)
![Butanoic acid, 2-[(cyclohexylcarbonyl)amino]-3-oxo-, ethyl ester](/img/structure/B8586773.png)


methanone](/img/structure/B8586789.png)



![2-Morpholin-4-yl-4-pyridin-4-yl-7-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8586832.png)

